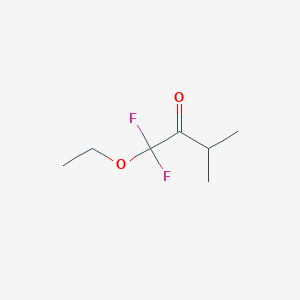

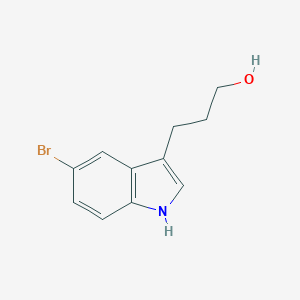

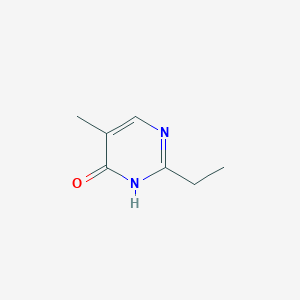

3-(5-bromo-1H-indol-3-yl)propan-1-ol

Übersicht

Beschreibung

3-(5-bromo-1H-indol-3-yl)propan-1-ol is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

3-(5-bromo-1H-indol-3-yl)propan-1-ol: has shown promise in antimicrobial applications. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound could be particularly useful against drug-resistant strains of bacteria, providing a new avenue for the development of antibiotics .

Anti-corrosion Potential

In industrial settings, the anti-corrosion potential of this compound is noteworthy. It can be applied as a coating on metals to prevent oxidative damage, especially in acidic environments. This application not only extends the life of metal components but also reduces maintenance costs and downtime .

Antioxidant Properties

The compound’s ability to scavenge free radicals makes it a candidate for antioxidant applications. By neutralizing reactive oxygen species (ROS), it can help in preventing oxidative stress-related damage in biological systems, which is a contributing factor in various chronic diseases .

Biotechnological Production

Indole derivatives, including 3-(5-bromo-1H-indol-3-yl)propan-1-ol , are valuable in biotechnological production. They can be synthesized from simple substrates like glucose or tryptophan through fermentation processes. These compounds are used in the food industry for flavor and fragrance applications and have potential as natural colorants .

Cancer Research

This compound has been evaluated for its cytotoxic activities against cancer cells. In particular, studies have focused on its effects on MCF-7 breast cancer cells, where it has shown dose-dependent cytotoxicity. This suggests potential use in cancer treatment, possibly as part of targeted therapy regimens .

Analgesic Potential

Research has indicated that indole derivatives can exhibit significant analgesic properties3-(5-bromo-1H-indol-3-yl)propan-1-ol may be developed as a novel pain management medication, offering an alternative to traditional analgesics with potentially fewer side effects .

Eigenschaften

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGAKHODTYGPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-bromo-1H-indol-3-yl)propan-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)

![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)

![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)

![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)

![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)